1-Nonyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

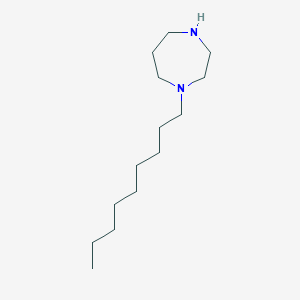

1-Nonyl-1,4-diazepane is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by a nonyl group attached to the nitrogen atom at the first position of the diazepane ring

Mechanism of Action

Target of Action

It is known that 1,4-diazepanes, a class of compounds to which 1-nonyl-1,4-diazepane belongs, often interact with the gamma-aminobutyric acid (gaba) neurotransmitter system . This system regulates brain activity by increasing or decreasing the excitability of neurons .

Mode of Action

1,4-diazepanes typically exert their effects by enhancing the activity of the gaba neurotransmitter system . This can result in a variety of effects, including anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

Biochemical Pathways

Given its likely interaction with the gaba neurotransmitter system, it can be inferred that it may affect pathways related to neuronal excitability and brain activity .

Result of Action

Given its likely interaction with the gaba neurotransmitter system, it can be inferred that it may have a range of potential effects, including anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

Biochemical Analysis

Biochemical Properties

1-Nonyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes . This interaction is crucial for the synthesis of optically pure 1,4-diazepanes, which have diverse biological properties and pharmaceutical importance .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with imine reductases can lead to changes in the catalytic efficiency of these enzymes, thereby affecting the overall metabolic processes within the cell . Additionally, this compound’s role in the synthesis of chiral 1,4-diazepanes can impact cellular functions related to the biological activities of these compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with imine reductases, for example, involves the formation of a complex that facilitates the reductive amination process . This interaction can lead to the activation or inhibition of the enzyme, depending on the specific conditions and the presence of other cofactors . Furthermore, the changes in gene expression induced by this compound can result in alterations in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, allowing for prolonged interactions with target enzymes and proteins . Degradation of the compound over time can lead to a decrease in its efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the activation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in the reductive amination process, catalyzed by imine reductases, is a key aspect of its metabolic activity . This interaction can influence the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound may interact with other enzymes involved in nitrogen metabolism, further affecting cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, the binding of this compound to specific transporters can facilitate its uptake into cells, while interactions with binding proteins can influence its distribution within the cell . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it may interact with mitochondrial enzymes and affect cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of N-propargylamines with suitable reagents to form the diazepane ring. This method is advantageous due to its high atom economy and shorter synthetic routes . Another method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation, which provides a highly efficient synthetic route under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nonyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The diazepane ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepane derivatives.

Scientific Research Applications

1-Nonyl-1,4-diazepane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a sigma receptor ligand.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Nonyl-1,4-diazepane can be compared with other similar compounds, such as:

Piperazine: A six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals.

1,4-Diazepane: The parent compound without the nonyl group, used in various chemical syntheses.

1,5-Diazocane: An eight-membered ring with two nitrogen atoms, used in similar applications.

Uniqueness: this compound is unique due to the presence of the nonyl group, which imparts specific chemical and physical properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry.

Biological Activity

1-Nonyl-1,4-diazepane is a compound belonging to the diazepane family, characterized by a nonyl group attached to a diazepane ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Anticonvulsant Activity

Research indicates that compounds with similar structures to this compound exhibit anticonvulsant properties. For instance, studies on benzodiazepines have shown their effectiveness in reducing seizure activity through modulation of GABA_A receptors. The ED50 values for various analogs suggest that structural modifications can enhance or diminish anticonvulsant efficacy .

Analgesic and Antioxidant Activities

A study on derivatives of benzodiazepines with long carbon chains revealed significant analgesic and antioxidant activities. While specific data for this compound is limited, its structural relatives demonstrate that such compounds can effectively scavenge free radicals and reduce pain responses .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, a compound structurally related to this compound was tested for anticonvulsant activity. The results indicated a significant reduction in seizure frequency at doses correlating with an ED50 of approximately 9.3 mg/kg, demonstrating the potential efficacy of similar compounds in seizure management .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of long-chain benzodiazepine derivatives. The study found that these compounds could inhibit pain pathways effectively, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Data Table: Biological Activity Comparison

| Compound Name | Biological Activity | ED50 (mg/kg) | Notes |

|---|---|---|---|

| This compound | Potential anticonvulsant | TBD | Further studies needed |

| Benzodiazepine Analog | Anticonvulsant | 9.3 | Effective in reducing seizures |

| Long-chain Benzodiazepine | Analgesic | TBD | Significant pain relief observed |

Properties

IUPAC Name |

1-nonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-12-16-13-9-10-15-11-14-16/h15H,2-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCIRXRHWXDYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.